molecular formula C12H12N2O2S2 B2925372 2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid CAS No. 40277-59-6

2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid

Cat. No. B2925372
CAS RN: 40277-59-6
M. Wt: 280.36
InChI Key: GFFWEDHEGYCZHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its properties and potential chemical reactions. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “2-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid” are not explicitly mentioned in the available resources .

Scientific Research Applications

Structural Analysis and Polymorphism

  • The study of monoclinic polymorphs of related compounds, such as 2-(pyrimidin-2-ylsulfanyl)acetic acid, provides insights into the structural diversity and potential applications of tetrahydro-[1]benzothiolo[2,3-d]pyrimidin derivatives. These studies reveal the non-planar nature of molecules and their arrangement in crystals, which can be pivotal for understanding the physicochemical properties and reactivity of similar compounds (Ramos Silva et al., 2011).

Antimicrobial Activities

  • Research into tetrahydrobenzothieno[2,3-d]pyrimidine derivatives has demonstrated their potential as antimicrobial agents. For instance, certain derivatives have shown significant activity against Candida albicans and Staphylococcus aureus, highlighting their potential for therapeutic applications. This research emphasizes the synthesis and preliminary testing of these compounds for their antimicrobial properties (Soliman et al., 2009).

Aldose Reductase Inhibition

  • The synthesis of compounds related to 2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid and their evaluation as inhibitors of the aldose reductase enzyme represents another significant area of research. Such studies are crucial for the development of treatments for conditions related to enzyme activity, such as diabetic complications. The research showcases the synthesis and in vitro study of these inhibitors, demonstrating their potential utility in medical science (Anagnostou et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 2-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid are currently unknown.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can all affect how a compound behaves1

Safety and Hazards

Understanding the safety and hazards of a compound is crucial for handling and storage. The specific safety and hazard information for this compound is not available in the searched resources .

properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-9(16)5-17-11-10-7-3-1-2-4-8(7)18-12(10)14-6-13-11/h6H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFWEDHEGYCZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid

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